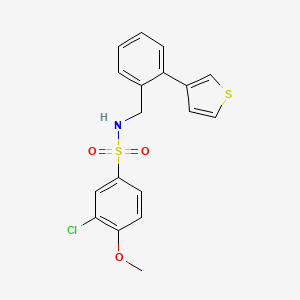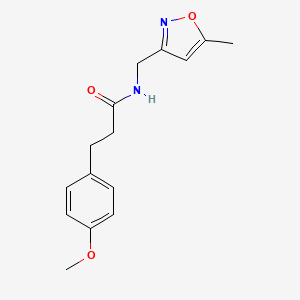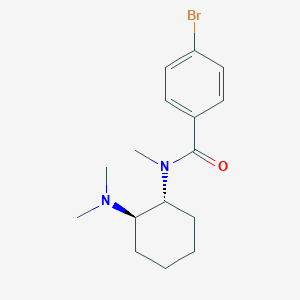
Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate” is a chemical compound that likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzoate ester group and a nitro group attached to the pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or condensation . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the pyrimidine ring. The presence of the nitro group could introduce some polarity to the molecule .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with nucleophiles at the carbonyl group of the ester .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Antihypertensive α-Blocking Agents : The synthesis and reactions of derivatives related to Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate have been investigated for their potential as antihypertensive α-blocking agents. These compounds, through a series of chemical reactions, have shown good activity and low toxicity, highlighting their significance in medicinal chemistry (Abdel-Wahab et al., 2008).
- Antimicrobial Activity : Novel derivatives have been synthesized with a focus on antimicrobial properties. These compounds undergo various chemical transformations, indicating a broad utility in developing antimicrobial agents (El-Kalyoubi et al., 2015).
- Nitrosoarenes Synthesis : Research on the efficient preparation of nitrosoarenes for the synthesis of azobenzenes involves comparative studies on catalytic oxidation, where the compound plays a role in synthesizing useful nitrosoarenes for azo compound synthesis (Priewisch & Rück-Braun, 2005).
Advanced Materials and Environmental Applications
- Carbon Sorbent for Metal Ions : A study on the adsorption of Zn2+ and Cd2+ from aqueous solutions onto a carbon sorbent containing a pyrimidine-polyamine conjugate showcases the compound's role in environmental remediation and the development of new materials for heavy metal ion capture (Garcia-martin et al., 2005).
Pharmacological Research
- Antiplasmin Drugs : The search for new antiplasmin drugs involved the preparation of aza analogs of 4-aminomethylbenzoic acid, exploring the potential pharmacological applications of structurally related compounds (Isoda et al., 1980).
Mechanism of Action Studies
- Sulphimidazole Mechanism of Action : The cytotoxicity and mechanism of action of Sulphimidazole, a compound with a p-aminobenzenesulphonamide radical attached to a 5-nitroimidazole ring, were studied to understand its effects against anaerobic and aerobic bacteria. This research sheds light on the dual-functional nature of compounds related to this compound in antimicrobial activity (Castelli et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRSDKLDESDLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)
![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)

![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)

![Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)


![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)


